molecular formula C9H9NO B596672 5-Cyclopropylnicotinaldehyde CAS No. 1211589-30-8

5-Cyclopropylnicotinaldehyde

Cat. No. B596672
M. Wt: 147.177
InChI Key: HCZNIRXDMASLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylnicotinaldehyde is a chemical compound with the molecular formula C9H9NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropylnicotinaldehyde consists of 9 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . For a more detailed analysis, one would need to refer to a dedicated chemical structure database or tool .

Scientific Research Applications

Synthesis of Tetrahydrofurans and Cyclopropanes

5-Cyclopropylnicotinaldehyde, due to its structural uniqueness, serves as a versatile precursor in organic synthesis. It has been utilized in the highly diastereoselective synthesis of tetrahydrofurans through Lewis acid-catalyzed cyclopropane/aldehyde cycloadditions, showcasing its utility in preparing regiodefined tetrahydrofurans with high cis diastereoselectivity (Pohlhaus & Johnson, 2005). Moreover, the synthesis of “Garner” aldehyde-derived cyclopropylboronic esters highlights its application in creating cyclopropylboronic esters with significant diastereoselectivity, further emphasizing its role in constructing complex molecular architectures (Pietruszka, Witt & Frey, 2003).

Catalysis and Stereoselective Reactions

5-Cyclopropylnicotinaldehyde is integral to catalytic processes that promote regio- and diastereoselective cycloadditions, leading to the construction of tetrahydrofurans with distinct stereochemistry. For instance, AlCl3-promoted cycloadditions between activated cyclopropanes and aromatic aldehydes result in tetrahydrofurans with excellent diastereoselectivities, underlining its utility in synthesizing diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with moderate to good yields (Yang et al., 2011).

Creation of Complex Molecules

The versatility of 5-Cyclopropylnicotinaldehyde extends to the synthesis of complex molecules such as sesquisabinene and sesquithujene terpenoids. A gold-catalyzed entry into these families of terpenoids through enyne cycloisomerization demonstrates the compound's pivotal role in forming bicyclic cyclopropyl ketone derivatives, which serve as precursors to various terpenoids, including cedrene and cedrol (Fürstner & Schlecker, 2008).

Bioactivity and Pharmacological Potential

In the realm of bioactivity, 5-Cyclopropylnicotinaldehyde derivatives have demonstrated antitrypanosomal activity. Compounds synthesized from 6-N-cyclopropyladenosine analogues modified at the 5' carbon, specifically 5'-iodomethylene adenosine analogues, exhibit potent activity against Trypanosoma brucei in vitro, showcasing potential pharmacological applications (Rapp et al., 2006).

Safety And Hazards

The safety data sheet for 5-Cyclopropylnicotinaldehyde indicates that it is for research and development use only and not for medicinal, household, or other uses . More detailed safety and hazard information should be available in the material safety data sheet provided by the supplier .

properties

IUPAC Name

5-cyclopropylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-7-3-9(5-10-4-7)8-1-2-8/h3-6,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNIRXDMASLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745106
Record name 5-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylnicotinaldehyde

CAS RN

1211589-30-8
Record name 5-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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